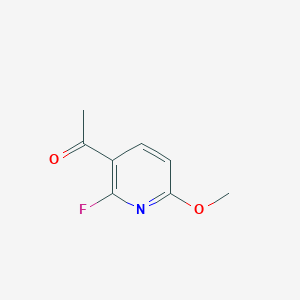
1-(2-Fluoro-6-methoxypyridin-3-YL)ethanone
Vue d'ensemble
Description
1-(2-Fluoro-6-methoxypyridin-3-YL)ethanone, also known as FME, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. FME is a pyridine derivative that has a fluorine atom at the 2-position and a methoxy group at the 6-position.
Applications De Recherche Scientifique
1-(2-Fluoro-6-methoxypyridin-3-YL)ethanone has been extensively studied for its potential applications in various fields such as medicinal chemistry, agrochemistry, and material science. In medicinal chemistry, 1-(2-Fluoro-6-methoxypyridin-3-YL)ethanone has been shown to have anticancer, antibacterial, and antifungal properties. It has also been studied for its potential use as a drug delivery agent due to its ability to cross the blood-brain barrier. In agrochemistry, 1-(2-Fluoro-6-methoxypyridin-3-YL)ethanone has been shown to have herbicidal and insecticidal properties, making it a potential candidate for the development of new pesticides. In material science, 1-(2-Fluoro-6-methoxypyridin-3-YL)ethanone has been studied for its potential use in the synthesis of novel materials such as metal-organic frameworks.
Mécanisme D'action
The mechanism of action of 1-(2-Fluoro-6-methoxypyridin-3-YL)ethanone is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins in the targeted cells. For example, 1-(2-Fluoro-6-methoxypyridin-3-YL)ethanone has been shown to inhibit the activity of topoisomerase II, an enzyme that plays a critical role in DNA replication and repair. This inhibition leads to DNA damage and ultimately cell death. 1-(2-Fluoro-6-methoxypyridin-3-YL)ethanone has also been shown to inhibit the activity of the fungal enzyme chitin synthase, which is essential for the synthesis of the fungal cell wall. This inhibition leads to the disruption of the fungal cell wall and ultimately fungal cell death.
Biochemical and Physiological Effects:
1-(2-Fluoro-6-methoxypyridin-3-YL)ethanone has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that 1-(2-Fluoro-6-methoxypyridin-3-YL)ethanone can induce apoptosis, or programmed cell death, in cancer cells. 1-(2-Fluoro-6-methoxypyridin-3-YL)ethanone has also been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. In addition, 1-(2-Fluoro-6-methoxypyridin-3-YL)ethanone has been shown to have herbicidal and insecticidal properties, making it a potential candidate for the development of new pesticides.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 1-(2-Fluoro-6-methoxypyridin-3-YL)ethanone is its broad range of potential applications in various fields. 1-(2-Fluoro-6-methoxypyridin-3-YL)ethanone has been shown to have anticancer, antibacterial, antifungal, herbicidal, and insecticidal properties, making it a versatile compound for scientific research. However, one of the limitations of 1-(2-Fluoro-6-methoxypyridin-3-YL)ethanone is its potential toxicity. 1-(2-Fluoro-6-methoxypyridin-3-YL)ethanone has been shown to have cytotoxic effects on some cells, and its use in lab experiments should be carefully monitored.
Orientations Futures
There are several future directions for the study of 1-(2-Fluoro-6-methoxypyridin-3-YL)ethanone. One direction is the development of new drug delivery systems using 1-(2-Fluoro-6-methoxypyridin-3-YL)ethanone as a carrier. 1-(2-Fluoro-6-methoxypyridin-3-YL)ethanone has been shown to have the ability to cross the blood-brain barrier, making it a potential candidate for the delivery of drugs to the brain. Another direction is the development of new pesticides using 1-(2-Fluoro-6-methoxypyridin-3-YL)ethanone as a key ingredient. 1-(2-Fluoro-6-methoxypyridin-3-YL)ethanone has been shown to have herbicidal and insecticidal properties, making it a potential candidate for the development of new environmentally friendly pesticides. Finally, the study of the mechanism of action of 1-(2-Fluoro-6-methoxypyridin-3-YL)ethanone should be further explored to better understand its potential applications in various fields.
Propriétés
IUPAC Name |
1-(2-fluoro-6-methoxypyridin-3-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO2/c1-5(11)6-3-4-7(12-2)10-8(6)9/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPAVDKLDFKIKIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N=C(C=C1)OC)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901252322 | |
| Record name | Ethanone, 1-(2-fluoro-6-methoxy-3-pyridinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901252322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluoro-6-methoxypyridin-3-YL)ethanone | |
CAS RN |
1260664-95-6 | |
| Record name | Ethanone, 1-(2-fluoro-6-methoxy-3-pyridinyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1260664-95-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanone, 1-(2-fluoro-6-methoxy-3-pyridinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901252322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Benzenepropanoic acid, alpha-[[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]methyl]-4-(trifluoromethyl)-, (alphaR)-](/img/structure/B3227103.png)

![Benzenepropanoic acid, alpha-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-2,3,4-trimethoxy-, (alphaR)-](/img/structure/B3227113.png)
![3-(tert-Butoxycarbonylamino)-6-oxabicyclo[3.1.0]hexane-3-carboxylic acid ethyl ester](/img/structure/B3227117.png)





![6-Bromo-2,4-dichloropyrido[3,2-D]pyrimidine](/img/structure/B3227155.png)
